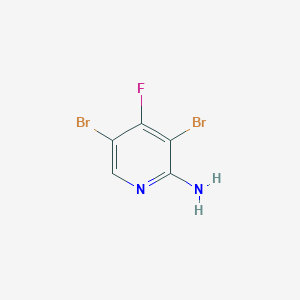

3,5-Dibromo-4-fluoropyridin-2-amine

描述

属性

IUPAC Name |

3,5-dibromo-4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJWXWDOPATBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292382 | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820604-11-2 | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 4 Fluoropyridin 2 Amine

Precursor-Based Synthesis Strategies

The synthesis of 3,5-Dibromo-4-fluoropyridin-2-amine from pre-existing pyridine (B92270) frameworks can be approached in two primary ways: by first halogenating an aminopyridine precursor and then introducing the fluorine atom, or by aminating a pre-halogenated pyridine ring.

Aminopyridine Halogenation Approaches

This strategy commences with an aminopyridine derivative, which then undergoes sequential halogenation reactions to introduce the two bromine atoms and one fluorine atom.

The introduction of bromine atoms at specific positions on the pyridine ring is a critical step. The amino group in 2-aminopyridine (B139424) is an activating group and directs electrophilic substitution to the 3- and 5-positions.

Various reagents and conditions have been developed for the regioselective bromination of 2-aminopyridines. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for introducing bromine atoms onto the pyridine ring. Another approach involves the use of elemental bromine in the presence of a catalyst or in a specific solvent system to control the regioselectivity. The synthesis of related compounds, such as 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide, provides a strong analogy for the dibromination of a suitable aminopyridine precursor google.com. The reaction conditions for such transformations are typically mild, as illustrated in the table below, which shows an example of a related dichlorination reaction.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |

| 2-amino-5-chloropyridine | N-chlorosuccinimide | DMF/methanol (B129727) (1:1.5) | 15 | 5 | 53.1 | 96.28 |

Table 1: Example of Regioselective Halogenation of a 2-Aminopyridine Derivative google.com.

Furthermore, methods for the regioselective bromination of aromatic amines in general have been developed, which could potentially be adapted for the synthesis of the target molecule nih.gov. For example, treatment of an aromatic amine with n-butyllithium followed by trimethyltin (B158744) chloride and then bromine has been shown to result in selective bromination nih.gov.

Following the introduction of the bromine atoms, the fluorine atom is incorporated into the molecule. This can be achieved through several established fluorination methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. However, this would require a precursor with an additional amino group at the 4-position.

A more direct approach is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group or a halogen, with a fluoride (B91410) source. For instance, the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide has been achieved by treating 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source, followed by reduction of the nitro group to an amine nih.gov. This demonstrates the feasibility of introducing a fluorine atom in the presence of a bromine atom on the pyridine ring. The conditions for such a fluorination are presented in the table below.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 3-bromo-4-nitropyridine N-oxide | TBAF (0.5 eq.) | DMSO | 25 | 5 | 37 |

Table 2: Example of Nucleophilic Fluorination of a Brominated Pyridine Derivative nih.gov.

Direct C-H fluorination using reagents like Selectfluor® has also emerged as a powerful tool for the synthesis of fluorinated pyridines researchgate.net. While a direct application to 3,5-dibromo-2-aminopyridine has not been reported, the methodology shows promise for the late-stage introduction of fluorine.

Halogenated Pyridine Amination Approaches

An alternative synthetic route involves starting with a pyridine ring that already contains the desired halogen atoms and then introducing the amino group.

This approach would likely start with a precursor such as 3,5-dibromo-2,4-difluoropyridine or a related polyhalogenated pyridine. The amino group can be introduced via nucleophilic aromatic substitution of one of the halogen atoms, typically a fluorine atom, with ammonia (B1221849) or a protected amine equivalent. The reactivity of different halogens towards nucleophilic substitution on the pyridine ring generally follows the order F > Cl > Br > I.

A relevant example is the synthesis of 2-amino-3-fluoro-5-chloropyridine from 2,3-difluoro-5-chloropyridine and aqueous ammonia under high pressure and temperature google.com. This demonstrates the selective displacement of a fluorine atom at the 2-position by an amino group in the presence of other halogens.

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-difluoro-5-chloropyridine | Ammonia (aq.) | 140 | 28 | 85.58 |

Table 3: Example of Amination of a Dihalogenated Pyridine google.com.

The regioselectivity of the amination reaction is a key consideration in this synthetic strategy. In a polyhalogenated pyridine, the position of amination is influenced by the electronic effects of the existing halogen substituents. The pyridine nitrogen atom is electron-withdrawing, which activates the α- and γ-positions towards nucleophilic attack. The combined electronic effects of the bromine and fluorine atoms in a hypothetical 3,5-dibromo-2,4-difluoropyridine precursor would need to be carefully considered to predict the site of amination. The example of the synthesis of 2-amino-3-fluoro-5-chloropyridine suggests that the fluorine at the 2-position is the most susceptible to nucleophilic displacement by ammonia google.com.

Advanced Synthetic Techniques

The efficient synthesis of polysubstituted pyridines, such as this compound, often necessitates moving beyond classical methods to more sophisticated and efficient strategies. These advanced techniques offer improvements in yield, reaction time, and environmental impact.

Microwave-Assisted Organic Synthesis of Pyridine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net For pyridine synthesis, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. organic-chemistry.orgnih.gov

One prominent example is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration. organic-chemistry.org Microwave irradiation allows this sequence to be performed in a single step at elevated temperatures (e.g., 170°C), furnishing tri- or tetrasubstituted pyridines with complete regiochemical control. researchgate.netorganic-chemistry.org The use of polar solvents like DMSO can enhance reaction efficiency, while catalysts such as acetic acid or zinc bromide can further accelerate the transformation. organic-chemistry.org In some cases, solvent-free microwave conditions can be employed, providing a greener alternative. organic-chemistry.org

Multicomponent reactions are particularly well-suited for MAOS. For instance, the one-pot synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines from aldehydes, malononitrile, and thiophenol is significantly faster under microwave irradiation compared to conventional heating, while still providing moderate to good yields. nih.gov Similarly, imidazo[1,5-a]pyridine (B1214698) derivatives can be synthesized efficiently via a one-pot microwave-assisted protocol with yields often exceeding 80%. mdpi.com

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Conventional Heating (two steps) | Hours to Days | Variable | organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Microwave (170°C, one-pot) | 10-20 minutes | Up to 98% | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional Heating | Longer | Lower | nih.gov |

| Pyrazolo[3,4-b]pyridine Synthesis | Microwave Irradiation | Shorter | Higher | nih.gov |

| Imidazo[1,5-a]pyridine Synthesis | Microwave (one-pot) | Not specified | >80% | mdpi.com |

One-Pot Reaction Sequences for Poly-Substituted Pyridines

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, represent a highly efficient strategy for building molecular complexity. nih.govcore.ac.uk This approach minimizes waste, saves time, and reduces operational costs. For polysubstituted pyridines, several one-pot methodologies have been developed.

A notable strategy involves a [5+1] annulation sequence initiated by a 2-fluoro-1,3-dicarbonyl compound. nih.govelectronicsandbooks.com This method proceeds through a Michael addition, followed by annulation with an ammonia source (like ammonium (B1175870) acetate) and a final dehydrofluorinative aromatization step to yield di-, tri-, tetra-, or even pentasubstituted pyridines. nih.govelectronicsandbooks.com A key advantage of this transition-metal-free process is its modularity and the use of readily available starting materials. nih.gov

Another powerful one-pot approach is the modified Bohlmann-Rahtz reaction, which can be performed as a three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk This process demonstrates excellent regiochemical control and provides good yields of the resulting pyridines. core.ac.uk Multicomponent reactions (MCRs) in general, such as the synthesis of functionalized pyridines from 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol, showcase the ability to form multiple new chemical bonds in a single, highly regioselective operation. rsc.org

Green Chemistry Principles in Aminopyridine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com These principles are increasingly being applied to the synthesis of aminopyridines and other heterocyclic compounds.

Key aspects of green chemistry in this context include:

Atom Economy : Designing syntheses to maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of isolation and purification steps. researchgate.net

Use of Safer Solvents : Many traditional organic solvents are toxic and volatile. rroij.com Research has focused on finding greener alternatives. For example, the synthesis of N-benzylidenepyridine-2-amine, a Schiff base derived from 2-aminopyridine, has been achieved at room temperature using environmentally benign solvents like ethanol (B145695) or an ethanol-water mixture, with the latter giving a yield of 95.6%. ijcrcps.com

Energy Efficiency : Microwave-assisted synthesis is often considered a green technique because it can significantly reduce reaction times and, consequently, energy consumption compared to conventional heating. organic-chemistry.orgnih.gov Solvent-free microwave reactions further enhance the green credentials of a synthetic procedure. organic-chemistry.org

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps simplifies synthesis and reduces waste. acs.org The development of chemoselective reagents and catalysts that can target specific sites on a multifunctional molecule like an aminopyridine is crucial. A one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine in HBr solution with hydrogen peroxide has been patented, which avoids complex protection-deprotection sequences. google.com

Synthesis of Precursors and Related Building Blocks

The construction of a molecule as complex as this compound relies on the availability of key precursors and building blocks. The synthesis of fluorinated and halogenated pyridines is a critical area of research.

Synthesis of Fluoropyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring for certain transformations and can be readily removed later. They are particularly important in the synthesis of fluoropyridines, as direct fluorination of the electron-deficient pyridine ring can be challenging. nih.govrsc.org

A novel approach involves the direct nucleophilic fluorination of pyridine N-oxides. nih.govrsc.org For instance, treating 3-bromo-4-nitropyridine N-oxide with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can produce 3-fluoro-4-nitropyridine N-oxide. nih.gov This reaction is noteworthy as it allows for the introduction of fluorine at the meta-position, which is typically difficult to achieve. nih.govrsc.org The resulting fluorinated N-oxide can then be converted to the corresponding aminopyridine via catalytic hydrogenation. nih.gov Pyridine N-oxides can also be converted into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions. acs.orgacs.org

Synthesis of Halogenated Aminopyridines

Halogenated aminopyridines are fundamental building blocks for pharmaceuticals and agrochemicals. Their synthesis often involves direct halogenation of an aminopyridine or a protected derivative. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5 relative to the amino group at C2).

The synthesis of N-Boc-3-amino-4-halopyridines provides a clear example of a regioselective strategy. nih.gov Starting from 3-aminopyridine, the amino group is first protected with a di-tert-butyldicarbonate (Boc) group. This carbamate (B1207046) then acts as a directing group for lithiation at the 4-position, followed by quenching with an electrophilic halogen source to install a chlorine, bromine, or iodine atom. nih.gov

Direct bromination of aminopyrazines, a related class of heterocycles, using N-bromosuccinimide (NBS) in acetonitrile (B52724) with microwave assistance has been shown to be an efficient method for producing both mono- and di-brominated products in excellent yields. thieme.de A patented method describes a one-step reaction to produce 3,5-dibromo-4-aminopyridine directly from pyridine or a pyridine salt by reacting it with an ammonium salt and hydrogen peroxide in hydrobromic acid solution. google.com

| Starting Material | Key Reagents | Product | Scale | Reference |

|---|---|---|---|---|

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. Hexachloroethane (C2Cl6) | N-Boc-3-amino-4-chloropyridine | Large scale | nih.gov |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. 1,2-Dibromoethane (C2H4Br2) | N-Boc-3-amino-4-bromopyridine | Up to 100 mmol | nih.gov |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. Iodine (I2) | N-Boc-3-amino-4-iodopyridine | Large scale | nih.gov |

Chemical Reactivity and Transformations of 3,5 Dibromo 4 Fluoropyridin 2 Amine

Reactions at Halogen Substituents

The reactivity of the C-F and C-Br bonds in 3,5-dibromo-4-fluoropyridin-2-amine is central to its utility as a synthetic building block. The fluorine atom at the 4-position and the bromine atoms at the 3- and 5-positions exhibit differential reactivity under various reaction conditions, allowing for selective functionalization of the pyridine (B92270) core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for modifying halogenated pyridines. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.

In polyhalogenated pyridines, the site of nucleophilic attack is governed by the electronic effects of the substituents and the inherent properties of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. The negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, leading to greater stabilization.

For this compound, the fluorine atom is situated at the activated 4-position (para to the ring nitrogen). Generally, the C-F bond is more prone to nucleophilic displacement in SNAr reactions compared to C-Br bonds, especially when the fluorine is at an activated position. This is because fluorine is more electronegative, making the attached carbon more electrophilic, and the fluoride (B91410) ion is a competent leaving group in this context. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the substitution of the fluorine atom.

The mechanism of SNAr reactions on halogenated pyridines involves the formation of a negatively charged intermediate. The stability of this intermediate is the key determinant of the reaction rate and regioselectivity. For an attack at the 4-position of the pyridine ring, the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogen, which is a significant stabilizing factor. While specific mechanistic studies on this compound are not extensively documented in readily available literature, the principles of SNAr on related polyhalogenated pyridines provide a strong basis for predicting its behavior. The reaction is typically facilitated by strong nucleophiles and can be carried out under relatively mild conditions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. In the context of this compound, the reactivity of the C-Br bonds is generally higher than that of the C-F bond in palladium-catalyzed cross-coupling reactions. This is in contrast to SNAr reactions. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle, and the C-Br bond is more susceptible to this process than the C-F bond.

Given the two bromine atoms at the 3- and 5-positions, site-selectivity can be a critical aspect. In many cases, the choice of palladium catalyst, ligand, and reaction conditions can influence which C-Br bond reacts preferentially. However, without specific experimental data for this compound, general trends suggest that both bromine atoms are available for coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2-Bromo-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 85 |

| 3-Bromo-2-aminopyridine | Arylboronic acid | RuPhos-precatalyst | LiHMDS | Toluene | 100 | 70-90 |

This table presents representative data for related compounds to illustrate typical reaction conditions and is not specific to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed at the C-Br positions of this compound. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for the success and efficiency of the amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The presence of the free amino group at the 2-position of the substrate can potentially coordinate to the palladium center, which may influence the catalytic activity. The use of appropriate ligands and bases can mitigate such effects.

For related 3-halo-2-aminopyridines, successful Buchwald-Hartwig aminations have been reported, suggesting that similar conditions could be applied to this compound for the introduction of various amine nucleophiles at the 3- and/or 5-positions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Dibromo-2-aminopyridine | Morpholine | XPhos-precatalyst | LiHMDS | Toluene | 110 | 86 (mono-amination) |

| 4-Chloropyridine | Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 95 |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 92 |

This table presents representative data for related compounds to illustrate typical reaction conditions and is not specific to this compound.

Other Palladium-Catalyzed Transformations

Beyond more common cross-coupling reactions, this compound is a viable substrate for other palladium-catalyzed transformations, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The mechanism involves the oxidative addition of the aryl halide (in this case, one of the C-Br bonds) to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product. libretexts.org

For substrates like 3,5-dibromo-2-aminopyridines, the choice of ligand and base is crucial for achieving high selectivity and yield. nih.gov Research on related 3-halo-2-aminopyridines has shown that using specialized phosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the C-N cross-coupling with both primary and secondary amines. nih.gov These conditions are often necessary to overcome the deactivating effect of the pyridine nitrogen and the potential for the unprotected 2-amino group to interfere with the catalytic cycle. The use of bidentate phosphine ligands like BINAP can also be effective, as they prevent the formation of inactive palladium dimers and accelerate the reaction. wikipedia.orgchemspider.com

| Halopyridine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | Pd-precatalysts/RuPhos or BrettPhos | LiHMDS | Not specified | nih.gov |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOBuᵗ | Toluene | chemspider.com |

| Aryl Halides | Amines | PdCl₂(P(o-Tolyl)₃)₂ | Not specified (uses organotin reagent) | Toluene | libretexts.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium for forming C-N bonds. nih.govorganic-chemistry.org These reactions are especially relevant for aryl halides and have been successfully applied to various nitrogen-containing nucleophiles. nih.govrsc.org For a substrate like this compound, the C-Br bonds can be targeted for amination.

The classic Ullmann condensation typically requires harsh conditions, but significant progress has been made using various ligands to promote the reaction under milder temperatures. Ligands such as α-benzoin oxime and various N,N-, N,O-, and O,O-bidentate systems have been shown to improve reaction efficiency and substrate scope. nih.govresearchgate.net For instance, a Cu(OAc)₂/α-benzoin oxime system has been used to couple (hetero)aryl halides with a variety of N-nucleophiles, including azoles and amino acids, in DMSO. nih.gov

In the context of substituted halopyridines, copper catalysis can achieve selective amination. Studies on 2-amino-5-halopyridines have demonstrated that copper-catalyzed amination can proceed selectively at the C-5 position. nih.gov This selectivity is notable because the C-5 position in 2-aminopyridine (B139424) is relatively electron-rich, making traditional nucleophilic aromatic substitution (SNAr) challenging. nih.gov The success of these reactions often depends on the choice of catalyst (e.g., CuI) and a ligand/promoter, with ethylene (B1197577) glycol being identified as a simple yet effective option. nih.gov

| Aryl Halide | N-Nucleophile | Catalyst System (Catalyst/Ligand) | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Bromoanisole | Pyrrole | Cu(OAc)₂ / α-Benzoin oxime | K₃PO₄ | DMSO | nih.gov |

| 3-Bromo-4(1H)-quinolones | Various N-nucleophiles | Cu powder / DMEDA | Not specified | Not specified | nih.gov |

| 2-Amino-5-halopyridine | Primary amines, heterocycles, amides | CuI / Ethylene glycol | Not specified | t-Butanol or 2-Propanol | nih.gov |

Reactions Involving the Amine Functionality

Derivatization of the Primary Amine

The primary amine at the C2 position of this compound is a key site for chemical modification. This nucleophilic group can undergo a variety of derivatization reactions, such as acylation, alkylation, and condensation, to introduce new functional groups and build more complex molecular architectures. iu.edu

Acylation is a common transformation for primary amines. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or benzoyl chloride can react with the amine to form stable amide derivatives. iu.edupublish.csiro.au For aminopyridines specifically, acylation can occur readily. For example, even relatively unreactive 2-aminopyridines can be acetylated by refluxing with an excess of acetic anhydride. youtube.com The reaction of 2-aminopyridines with endic anhydride has been shown to chemoselectively acylate the exocyclic amino group, leading to the formation of amido acids. researchgate.net

For analytical purposes, derivatization with fluorescent tags is widely employed. Reagents such as o-phthaldialdehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to yield highly fluorescent products, enabling sensitive detection in techniques like HPLC. nih.govthermofisher.comlibretexts.org OPA, for example, reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. libretexts.org

Protection and Deprotection Strategies for the Amine Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions. This is achieved by converting the amine into a less reactive functional group, known as a protecting group. organic-chemistry.org

A widely used strategy for protecting amines is the formation of carbamates. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is robust and stable to most nucleophilic and basic conditions but can be easily removed (deprotected) under acidic conditions, often using trifluoroacetic acid (TFA). organic-chemistry.org

| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) | organic-chemistry.orgorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | FMOC-Cl or FMOC-OSu | Base (e.g., Piperidine) | organic-chemistry.org |

Interactions and Synergistic Effects of Multiple Substituents

Electronic Influence of Halogen Atoms and Amino Group on Reactivity

The reactivity of the this compound ring is a complex result of the combined electronic effects of its five substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density via an inductive effect (-I). uoanbar.edu.iq This makes the ring generally less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq

The substituents on the ring further modulate this reactivity:

Amino Group (-NH₂ at C2): The amino group is a powerful electron-donating group (EDG) through resonance (+R effect), pushing electron density into the pyridine ring. This effect partially counteracts the ring's inherent electron deficiency and activates it.

Halogen Atoms (-Br at C3/C5, -F at C4): Halogens are electron-withdrawing groups (EWGs) primarily through their strong inductive effect (-I). Fluorine is the most electronegative and thus has the strongest inductive pull. This deactivates the ring towards electrophilic attack and makes the carbon atoms they are attached to more electrophilic. nih.govchemrxiv.org

The interplay of these effects creates a nuanced reactivity map. The strong +R effect of the C2-amino group increases the electron density at the C3 and C5 positions. However, these positions are occupied by bromine atoms, which are good leaving groups in metal-catalyzed cross-coupling reactions. The C4 position is strongly deactivated by the highly electronegative fluorine atom. nih.gov Studies on substituted pyridines have shown that electron-withdrawing groups on the 4-position generally lower the energy of the LUMO, making the ring more susceptible to reduction or nucleophilic attack. nih.govcdnsciencepub.com Conversely, electron-donating groups increase the electron density around the ring and any coordinated metal center. nih.govnih.gov

This electronic push-and-pull system dictates which sites are most likely to react. For instance, in metal-catalyzed coupling reactions, the C-Br bonds are typically more reactive than a C-F bond would be, making them the primary sites for transformations like Buchwald-Hartwig or Suzuki couplings. The nucleophilicity of the C2-amine is also influenced by the surrounding EWGs, which can decrease its basicity and reactivity compared to an unsubstituted 2-aminopyridine.

Steric Effects in Directed Functionalization

The steric hindrance imposed by the two bulky bromine atoms at the C-3 and C-5 positions, flanking the fluorine atom at C-4, significantly influences the accessibility of adjacent reactive sites. This steric crowding can dictate the regiochemical outcome of various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

In principle, functionalization of the pyridine ring could occur at the remaining C-6 position or involve substitution of one of the halogen atoms. The steric bulk of the bromine atoms is expected to disfavor the approach of reagents to the neighboring C-4 fluorine and the C-6 position. This is a common phenomenon observed in polysubstituted aromatic systems where bulky groups can shield adjacent positions from attack.

While specific experimental data on the directed functionalization of this compound is limited in publicly available literature, the behavior of analogous polysubstituted pyridines provides valuable insights. For instance, in the functionalization of other di- and tri-substituted pyridines, steric hindrance has been shown to be a key determinant of regioselectivity. In many cases, reactions preferentially occur at the least sterically hindered position.

Considering the structure of this compound, the C-6 position is sterically encumbered by the adjacent bromine atom at C-5 and the amino group at C-2. Similarly, any reaction at the C-4 fluorine would be hindered by the two flanking bromine atoms. In contrast, the bromine atoms themselves, particularly the one at C-5, might be more accessible to certain reagents, depending on the reaction mechanism.

For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the relative reactivity of the C-Br bonds would be influenced by both electronic and steric factors. The oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The steric environment around each bromine atom can affect the ease of this step. It is plausible that a catalyst with bulky ligands would exhibit a preference for the less sterically crowded C-5 bromine over the C-3 bromine, which is situated between the amino and fluoro substituents.

The interplay between steric and electronic effects is crucial. While the halogens are deactivating due to their inductive electron withdrawal, their ability to participate in directing reactions is well-documented. The amino group at C-2 is a strong activating group and an ortho-, para-director. However, in this crowded system, steric factors are likely to modulate these electronic influences significantly.

The following table outlines the potential influence of steric hindrance on different functionalization pathways for this compound, based on general principles of chemical reactivity.

| Potential Reaction Site | Influencing Steric Factors | Predicted Outcome |

| C-6 Position | Steric hindrance from the adjacent C-5 bromine and C-2 amino group. | Functionalization at this site is likely to be disfavored, especially with bulky reagents. |

| C-4 Fluorine | Shielded by two bulky bromine atoms at C-3 and C-5. | Nucleophilic substitution of the fluorine atom would be sterically hindered. |

| C-3 Bromine | Flanked by the C-2 amino group and the C-4 fluorine atom. | May be less accessible to catalysts in cross-coupling reactions compared to the C-5 bromine. |

| C-5 Bromine | Adjacent to the C-4 fluorine and the C-6 hydrogen. | Potentially more accessible for reactions like metal-catalyzed cross-coupling due to less steric crowding compared to the C-3 position. |

It is important to note that the actual reactivity will also depend on the specific reaction conditions, including the nature of the reagent, catalyst, ligands, and solvent. For a definitive understanding of the steric effects in the directed functionalization of this compound, further experimental studies are required.

Derivatives and Analogs of 3,5 Dibromo 4 Fluoropyridin 2 Amine

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of 3,5-dibromo-4-fluoropyridin-2-amine can be approached through various synthetic strategies, often involving the manipulation of substituted pyridine (B92270) precursors. A common approach involves the bromination and fluorination of aminopyridine cores. For instance, the synthesis of the isomeric 3,5-dibromo-2-fluoro-pyridin-4-amine (CAS 1364917-13-4) provides insights into the potential synthetic pathways for related analogs. abovchem.combldpharm.com

The synthesis of analogs often starts with a commercially available aminopyridine, which is then subjected to electrophilic bromination. The regioselectivity of this reaction is dictated by the directing effects of the amino group and any other substituents present on the ring. The introduction of the fluorine atom can be more challenging and may require nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a nitropyridine derivative. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding aminopyridine. nih.gov

A plausible route to analogs of this compound could involve the following conceptual steps:

Starting with 2-amino-4-fluoropyridine, selective bromination at the 3- and 5-positions could be attempted. bldpharm.com

Alternatively, starting with 2-aminopyridine (B139424), a one-step synthesis involving bromination in the presence of an ammonium (B1175870) salt and hydrogen peroxide in hydrobromic acid has been reported for the synthesis of 3,5-dibromo-4-aminopyridine. google.com A similar strategy could potentially be adapted for the synthesis of fluorinated analogs.

Another approach could involve the Sandmeyer reaction on a suitable aminopyridine precursor to introduce the bromo groups. heteroletters.org

The characterization of these structural analogs relies on a combination of spectroscopic and analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized compounds. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is crucial for elucidating the exact substitution pattern on the pyridine ring. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized analog. bldpharm.com

Modifications and Functionalization of the Pyridine Ring

The pyridine ring of this compound offers multiple sites for further modification and functionalization, allowing for the generation of a diverse library of derivatives. The reactivity of the ring is influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.

Reactions at the Halogen Positions:

Fluorine Displacement: The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing bromo groups and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to generate a range of 4-substituted derivatives.

Bromine Displacement: The bromo groups at the 3- and 5-positions can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the derivatives.

Reactions at the Amino Group:

The primary amino group at the 2-position can be readily acylated, alkylated, or sulfonylated to introduce a variety of functional groups.

It can also serve as a handle for the construction of Schiff bases through condensation with various aldehydes. researchgate.net These Schiff bases can be further reduced to secondary amines or used as intermediates in other transformations.

Reactions on the Pyridine Ring:

Further Halogenation: Depending on the reaction conditions, it might be possible to introduce additional halogen atoms onto the pyridine ring, although the existing substituents will influence the regioselectivity of such reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification can alter the electronic properties of the ring and influence the reactivity of the other substituents. nih.gov

Synthesis of Bicyclic and Fused Heterocyclic Systems from Pyridinamines

Pyridinamines are valuable precursors for the synthesis of bicyclic and fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. nih.gov The 2-amino group of this compound, in conjunction with a suitably functionalized adjacent substituent, can participate in intramolecular cyclization reactions to form fused rings.

A common strategy involves the introduction of a reactive functional group at the 3-position, which can then react with the 2-amino group. For example, if one of the bromo groups at the 3-position is replaced with a cyano or ester group via a cross-coupling reaction, subsequent intramolecular cyclization can lead to the formation of fused pyrimidine (B1678525) or pyridopyrazine ring systems.

Several general approaches for the synthesis of fused heterocyclic systems from aminopyridines have been reported:

Condensation of the 2-amino group with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) derivatives.

Reaction with dicarbonyl compounds, such as acetylacetone, can yield fused pyrimidine rings. researchgate.net

Intramolecular cyclization of N-acyl derivatives of the aminopyridine can also be a route to fused systems.

The synthesis of tetrazolo[1,5-a]pyridine (B153557) derivatives can be achieved through the diazotization of the 2-amino group followed by intramolecular cyclization. researchgate.net

The synthesis of pyrimidine-fused bicyclic heterocycles, in particular, has garnered significant attention due to their diverse biological activities. nih.govnih.gov The general principles outlined in the synthesis of these systems can be applied to this compound to generate novel fused heterocyclic structures with potential applications in drug discovery.

Investigation of Conformationally Constrained Derivatives

One approach to introduce conformational constraint is through the formation of a bridged bicyclic system. For example, by functionalizing the 3- and 5-positions with groups that can be linked together, a bridge can be formed across the pyridine ring. This would result in a rigid, three-dimensional structure with a well-defined spatial arrangement of the substituents. The synthesis of such systems often involves multi-step sequences and can be synthetically challenging.

Another strategy involves the introduction of bulky substituents that restrict the rotation around single bonds. For instance, the introduction of a bulky group at the 3-position could hinder the free rotation of the amino group at the 2-position, thereby influencing its conformational preferences.

The synthesis of conformationally constrained mimics of pyrrolidines from 1,2-dihydropyridine photoproducts has been reported, highlighting the possibility of creating rigid bicyclic structures from pyridine-derived precursors. psu.edu Although this example does not directly involve a pyridine ring in the final constrained system, it demonstrates the chemical feasibility of transforming pyridine derivatives into conformationally restricted molecules. The investigation of such derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Advanced Spectroscopic and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a critical tool for the structural elucidation of 3,5-Dibromo-4-fluoropyridin-2-amine.

¹H NMR: The proton NMR spectrum would be expected to show a signal for the amine (-NH₂) protons and a singlet for the aromatic proton at the C-6 position. The chemical shift of the amine protons would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine (B92270) ring. The carbons bonded to bromine and fluorine would exhibit characteristic chemical shifts and coupling constants (J). Specifically, the carbon attached to the fluorine atom (C-4) would show a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the fluorine atom at the C-4 position. The chemical shift and coupling with the neighboring proton would further confirm the substitution pattern.

A representative data table for these analyses would resemble the following:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | H-6 |

| ¹H | Data not available | Data not available | Data not available | -NH₂ |

| ¹³C | Data not available | Data not available | Data not available | C-2 |

| ¹³C | Data not available | Data not available | Data not available | C-3 |

| ¹³C | Data not available | Data not available | Data not available | C-4 |

| ¹³C | Data not available | Data not available | Data not available | C-5 |

| ¹³C | Data not available | Data not available | Data not available | C-6 |

| ¹⁹F | Data not available | Data not available | Data not available | F at C-4 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 1:2:1.

A typical data table for MS analysis would include:

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ (C₅H₃⁷⁹Br₂FN₂) |

| Data not available | Data not available | [M+2]⁺ (C₅H₃⁷⁹Br⁸¹BrFN₂) |

| Data not available | Data not available | [M+4]⁺ (C₅H₃⁸¹Br₂FN₂) |

| Data not available | Data not available | Fragment ions |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for determining the purity of the compound. A reversed-phase column would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

A data table summarizing HPLC conditions would look like this:

| Parameter | Condition |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

Gas Chromatography (GC)

GC could also be utilized for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be suitable.

A data table for GC conditions would be structured as follows:

| Parameter | Condition |

| Column | Data not available |

| Carrier Gas | Data not available |

| Injector Temperature | Data not available |

| Oven Temperature Program | Data not available |

| Detector | Data not available |

| Retention Time | Data not available |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

A summary of crystallographic data would be presented in a table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-Br, C-F, C-N) | Data not available |

| Bond Angles (e.g., Br-C-C, F-C-C) | Data not available |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the amine group (N-H stretching and bending vibrations), the pyridine ring (C=C and C=N stretching vibrations), and the carbon-halogen bonds (C-Br and C-F stretching vibrations).

A table of characteristic vibrational frequencies would be compiled as follows:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Data not available | Data not available | N-H stretch | Amine (-NH₂) |

| Data not available | Data not available | C=N stretch | Pyridine ring |

| Data not available | Data not available | C=C stretch | Pyridine ring |

| Data not available | Data not available | C-F stretch | Fluoro-aromatic |

| Data not available | Data not available | C-Br stretch | Bromo-aromatic |

Should experimental data for this compound become available in the future, this framework can be populated to provide a comprehensive overview of its analytical characterization.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for probing the electronic structure and conjugation within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of maximum absorption (λmax) providing insight into the energy gap between these orbitals. For aromatic and heterocyclic compounds, these transitions are typically π → π* and n → π* transitions.

The key electronic transition data for this related compound is summarized in the table below.

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| 2-amino-3,5-dibromopyridine (B40352) | 255 | 10160 | Ethanol (B145695) |

| Data sourced from a study on the structural and spectroscopic characterization of 2-amino-3,5-dibromopyridine. bas.bg |

The observed absorption maximum at 255 nm for 2-amino-3,5-dibromopyridine is characteristic of the π → π* transitions within the aminopyridine ring. bas.bg The presence of the amino group (a strong auxochrome) and the bromine atoms (which can participate in conjugation through their lone pairs and also exert inductive effects) influences the energy of the molecular orbitals.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior, reactivity, and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net For 3,5-Dibromo-4-fluoropyridin-2-amine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), would be employed to optimize the molecule's geometry and calculate various electronic properties. researchgate.netyoutube.com

Key parameters derived from DFT calculations include total energy, dipole moment, and the distribution of atomic charges. These calculations would reveal the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amine group, providing a quantitative picture of the molecule's polarity and reactivity sites. acs.orgacs.org Studies on similar halogenated and aminated pyridines have successfully used DFT to elucidate these properties. scirp.orgekb.egresearchgate.net

A critical component of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. gkyj-aes-20963246.comnih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO would be distributed across the aromatic system, influenced by the electronegative halogen substituents. The analysis of these orbitals helps in understanding the molecule's role in chemical reactions, particularly in charge-transfer processes. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Pyridine Derivative (Calculated via DFT) Note: These are representative values based on similar molecules and are intended for illustrative purposes, as specific data for this compound is not publicly available.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Overall polarity of the molecule |

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely mechanism for the synthesis or transformation of a compound like this compound. For instance, the synthesis of fluorinated pyridines can be challenging, and computational studies can help understand the regioselectivity of reactions, such as the nucleophilic substitution on a pyridine N-oxide precursor. nih.gov

This involves locating the transition state (TS) structures for each elementary step of a proposed reaction. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. scitechdaily.com Computational methods can validate proposed mechanisms, such as those involving radical intermediates or metal-hydride hydrogen atom transfer in reactions of related compounds. acs.org For the synthesis of this compound, theoretical studies could compare different halogenation or amination routes to predict the most efficient synthetic strategy.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the C-N bond of the amino group in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and map their relative energies.

By systematically rotating the dihedral angle of the amino group and calculating the energy at each step, a potential energy surface can be generated. This map reveals the global minimum energy conformation (the most stable structure) and the energy barriers to rotation between different conformers. In halogenated systems, repulsive forces between adjacent substituents can significantly influence the preferred conformation. beilstein-journals.orgbeilstein-archives.orgresearchgate.netnih.gov For the title compound, the analysis would focus on the orientation of the amino group's hydrogen atoms relative to the adjacent bromine atom and the pyridine nitrogen, considering potential intramolecular hydrogen bonding or steric hindrance.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

DFT calculations are routinely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. youtube.com The calculated frequencies for C-H, N-H, C-N, C-F, and C-Br stretching and bending modes can be correlated with experimental spectra, aiding in the assignment of observed peaks. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) can be calculated. beilstein-journals.org The accuracy of these predictions allows for the validation of the proposed chemical structure and can even help distinguish between different isomers or conformers.

Table 2: Representative Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are hypothetical examples for illustrating the comparison process.

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

| ¹H NMR (NH₂) | 5.8 ppm | 5.0 - 7.0 ppm |

| ¹³C NMR (C-F) | 155 ppm | 150 - 165 ppm (JC-F ~240 Hz) |

| ¹⁹F NMR | -120 ppm | -110 to -130 ppm |

| IR Stretch (N-H) | 3450, 3350 cm⁻¹ | 3500-3300 cm⁻¹ |

| IR Stretch (C-Br) | 650 cm⁻¹ | 700-550 cm⁻¹ |

Studies of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational studies are vital for understanding and predicting the crystal packing of molecules like this compound. nih.gov

These studies often analyze non-covalent interactions such as hydrogen bonds (e.g., between the amino group of one molecule and a nitrogen or halogen atom of another), π–π stacking between pyridine rings, and halogen bonds (where a halogen atom acts as an electrophilic species). researchgate.netresearchgate.net Techniques like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these interactions. researchgate.net Such analyses are crucial for rationalizing the observed crystal structure and for computational polymorph prediction, which is highly important in the pharmaceutical industry. nih.gov For a molecule with two bromine atoms, the potential for strong halogen-halogen interactions directing the crystal packing would be a key area of investigation. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Architectures

The utility of polyfunctionalized pyridines as precursors for pharmacologically active compounds, liquid crystals, and polymers is well-established. heteroletters.org The presence of multiple reactive sites on the pyridine (B92270) ring of 3,5-Dibromo-4-fluoropyridin-2-amine—the nucleophilic amino group and the bromine and fluorine atoms susceptible to various coupling and substitution reactions—positions it as a versatile building block for the synthesis of complex molecular architectures. nbinno.com The functionalization of pyridines is a critical aspect in the rapid development and modification of agrochemicals, pharmaceuticals, and advanced materials. researchgate.net

The inherent reactivity of the pyridine nucleus, particularly when substituted with halogens, allows for a variety of synthetic transformations. For instance, methods for the selective functionalization of pyridines at different positions are crucial for creating diverse molecular scaffolds. nih.govnih.gov The presence of both bromine and fluorine atoms offers orthogonal reactivity, enabling sequential and site-selective modifications. This controlled introduction of different functionalities is essential for building intricate molecules with desired three-dimensional structures and properties. The development of synthetic methods targeting specific positions on the pyridine ring, such as the challenging meta-position, highlights the importance of versatile building blocks like this compound in accessing novel chemical space. innovations-report.com

Synthetic Intermediates for Functional Organic Molecules

Halogenated pyridines are fundamental intermediates in organic synthesis, serving as precursors to a wide array of functional molecules. heteroletters.orgnih.govresearchgate.net The bromine and fluorine atoms on this compound can be readily transformed into other functional groups through various cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. heteroletters.orgnih.govmdpi.com This versatility makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

For example, compounds with similar substitution patterns, such as 3-Amino-2,6-dibromo-5-fluoropyridine, are recognized as key intermediates in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). nbinno.com The unique electronic properties conferred by the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final molecule. nih.gov The development of methods for the selective halogenation and subsequent functionalization of pyridines underscores the demand for such intermediates in drug discovery and development. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Aryl- or heteroaryl-substituted pyridine |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Amino-substituted pyridine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiol) | Ether- or thioether-substituted pyridine |

| Metal-Halogen Exchange | Organolithium or Grignard reagent | Lithiated or magnesiated pyridine intermediate |

Precursors in the Development of Supramolecular Assemblies

The presence of halogen atoms, particularly bromine, on the pyridine ring of this compound suggests its potential as a precursor for the construction of supramolecular assemblies through halogen bonding. acs.orgnih.govmdpi.comresearchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the rational design of extended solid-state networks. nih.govresearchgate.netnih.gov

The combination of hydrogen bond donors (the amino group) and halogen bond donors (the bromine atoms) in a single molecule allows for the formation of complex and predictable supramolecular architectures. nih.gov By carefully selecting complementary molecules with hydrogen and halogen bond acceptor sites, it is possible to direct the self-assembly of this compound derivatives into one-, two-, or three-dimensional structures with specific topologies and functionalities. acs.orgnih.gov

Ligand Design in Organometallic Chemistry and Catalysis

Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry and catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the properties and reactivity of the resulting metal complexes. The fluorine and bromine atoms on this compound can modulate the electron density of the pyridine nitrogen, thereby affecting its coordination to a metal center.

Fluorinated ligands, for example, can have a significant impact on the physical properties and chemical reactivity of metal complexes. nsf.gov The strong electron-withdrawing nature of fluorine can enhance the catalytic activity of a metal center in certain reactions. Furthermore, the bromine atoms provide handles for further functionalization, allowing for the synthesis of more complex and tailored ligand scaffolds. Nitrile-functionalized pyridinium ionic liquids, for instance, have been shown to improve catalyst retention in coupling reactions. nih.gov The versatile substitution pattern of this compound offers opportunities for the design of novel ligands for a variety of catalytic applications, including C-H functionalization and fluorination reactions. nih.govacs.org

Contribution to the Synthesis of Advanced Materials

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of advanced materials with tailored properties. Pyridine-based functionalized graphene oxides, for instance, have been investigated as corrosion inhibitors for mild steel. rsc.org The incorporation of highly functionalized pyridine units into polymer backbones or as side chains can impart specific optical, electronic, or thermal properties to the resulting materials.

The presence of fluorine is particularly noteworthy, as fluorinated organic molecules are widely used in the development of materials with applications in electronics, optics, and energy storage. For example, fluorinated pyridine derivatives are used in the synthesis of organoiridium complexes for highly phosphorescent materials. ossila.com The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the material's properties to meet the demands of specific applications.

Role in Medicinal Chemistry Research

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of halogenated pyridines can involve multiple steps, harsh reaction conditions, and costly starting materials. A primary focus for future research should be the development of more efficient, economical, and environmentally friendly synthetic routes to 3,5-Dibromo-4-fluoropyridin-2-amine.

Future research could explore one-pot synthesis strategies, similar to methods developed for related compounds like 3,5-dibromo-4-aminopyridine, which can be synthesized in a single step from inexpensive pyridine (B92270) precursors. google.com Investigating the use of microfluidic reactors or flow chemistry could offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. Furthermore, developing catalytic methods that minimize waste and avoid the use of stoichiometric toxic reagents would align with the principles of green chemistry, making the synthesis more sustainable for industrial-scale production.

| Research Focus | Proposed Methodology | Potential Advantages |

| One-Pot Synthesis | Direct bromination and amination of a fluorinated pyridine precursor. | Reduced reaction steps, lower cost, less waste. |

| Flow Chemistry | Use of microreactors for precise control of reaction parameters. | Improved yield and safety, easier scalability. |

| Green Catalysis | Development of reusable catalysts for halogenation and amination. | Minimized environmental impact, increased efficiency. |

Exploration of Undiscovered Reactivities and Selective Transformations

The unique electronic environment of the this compound ring, created by the interplay of the electron-donating amino group and electron-withdrawing halogen atoms, suggests a rich and underexplored reactivity profile. The presence of two distinct bromine atoms at the C3 and C5 positions opens up possibilities for selective functionalization.

A significant area for future work lies in the systematic investigation of regioselective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to replace the bromine atoms. Research should aim to define conditions that allow for the selective substitution of one bromine over the other, enabling the stepwise introduction of different functional groups. Additionally, the potential for the pyridine core to participate in cycloaddition reactions, a strategy used to build complex heterocyclic systems from other building blocks, remains an exciting and unexplored avenue. nih.govnih.gov

| Transformation Type | Potential Reagents/Conditions | Goal of Research |

| Regioselective Suzuki Coupling | Palladium catalysts with tailored ligands; controlled temperature. | Selective C-C bond formation at either the C3 or C5 position. |

| Selective Buchwald-Hartwig Amination | Palladium or Copper catalysts. | Stepwise introduction of different amine or amide functionalities. |

| Cycloaddition Reactions | Dienophiles or dienes under thermal or catalytic conditions. | Construction of novel fused-ring systems based on the pyridine core. |

Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties

The core structure of this compound is an ideal starting point for the generation of diverse chemical libraries. By leveraging the reactive handles, a vast array of derivatives can be synthesized with properties tailored for specific applications in medicine, agriculture, and materials science.

Inspired by work on other heterocyclic scaffolds, future efforts should focus on creating libraries of compounds where the bromine atoms are replaced with a variety of aryl, heteroaryl, or alkyl groups. cardiff.ac.ukpeerj.com The 2-amino group can also be readily modified through acylation, alkylation, or sulfonylation to further expand structural diversity. This approach allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing compounds for a desired biological or physical property. nih.gov For example, derivatives could be designed as potential kinase inhibitors, a class of drugs where the pyridine motif is prevalent. cardiff.ac.uknih.gov

| Derivative Class | Synthetic Approach | Potential Application Area |

| Bi-aryl Pyridines | Sequential Suzuki or Stille cross-coupling reactions. | Medicinal Chemistry (e.g., enzyme inhibitors), Organic Electronics. |

| Amino-functionalized Pyridines | Buchwald-Hartwig amination or nucleophilic aromatic substitution. | Agrochemicals, Pharmaceutical Intermediates. |

| Fused Heterocycles | Intramolecular cyclization following functionalization of the amino and bromo groups. | Novel scaffolds for drug discovery. |

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery process and reduce reliance on trial-and-error synthesis, a synergistic approach combining computational modeling and experimental validation is essential. This strategy allows for the rational design of derivatives with a higher probability of success.

Future research should heavily utilize computational tools. For instance, Density Functional Theory (DFT) calculations can predict the relative reactivity of the C3 and C5 bromine atoms, guiding the development of selective synthetic protocols. For drug discovery applications, molecular docking simulations can be employed to predict how well designed derivatives might bind to the active site of a target protein, such as a kinase or deacetylase. cardiff.ac.uknih.gov These in silico predictions can then be used to prioritize the synthesis of the most promising candidates, which are then synthesized and tested experimentally to validate and refine the computational models.

| Computational Tool | Objective | Experimental Validation |

| Density Functional Theory (DFT) | Predict electronic properties and regioselectivity of reactions. | Performing the predicted reaction and analyzing product distribution. |

| Molecular Docking | Model the binding of derivatives to biological targets (e.g., enzymes). | In vitro enzyme inhibition assays. |

| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate structural features with biological activity. | Synthesis and testing of new derivatives to confirm the model's predictive power. |

Expansion of Applications in Emerging Areas of Chemical and Biological Sciences

While the applications of many halogenated pyridines are well-established in pharmaceuticals and agrochemicals, the unique substitution pattern of this compound may enable its use in new and emerging fields.

Future research should explore its potential as a building block for novel functional materials. The high halogen content and potential for forming intermolecular interactions (e.g., halogen bonding) could make its derivatives suitable for applications in crystal engineering or as components of organic light-emitting diodes (OLEDs). In the life sciences, beyond traditional kinase inhibition targets, derivatives could be screened against a broader range of biological targets, including those involved in infectious or inflammatory diseases. The development of dual-target inhibitors, a growing area of medicinal chemistry, could also be explored by designing derivatives that interact with multiple biological pathways simultaneously. nih.gov

| Emerging Area | Potential Role of Derivatives | Rationale |

| Materials Science | Building blocks for organic semiconductors or liquid crystals. | Rigid pyridine core with tunable electronic properties via functionalization. |

| Chemical Biology | Scaffolds for creating chemical probes to study biological processes. | Reactive handles allow for the attachment of reporter tags (e.g., fluorophores). |

| Antimicrobial Agents | Novel antibacterial or antifungal compounds. | The halogenated pyridine motif is present in some existing antimicrobial agents. peerj.com |

常见问题

Basic Question: What are the common synthetic routes for preparing 3,5-Dibromo-4-fluoropyridin-2-amine?

Methodological Answer:

The synthesis typically involves halogenation and nucleophilic substitution strategies. A common approach starts with a pyridine precursor, where bromine and fluorine substituents are introduced via sequential halogenation. For example:

- Halogenation: Bromination of 4-fluoropyridin-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 3 and 5 positions .

- Fluorination: Fluorine can be introduced via electrophilic fluorination or via displacement of leaving groups (e.g., nitro or chloro) using fluorinating agents like KF or Selectfluor™.

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress with TLC or HPLC to avoid over-halogenation.

Basic Question: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra identify substituent positions. For example, the amine proton appears as a singlet (~5 ppm), while aromatic protons show splitting patterns consistent with bromine and fluorine substituents .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (expected m/z ~290 for CHBrFN).

- X-ray Crystallography: Single-crystal analysis resolves the precise spatial arrangement of substituents. SHELXL is widely used for refinement .

Advanced Question: How can reaction conditions be optimized to minimize side products (e.g., dehalogenation or ring degradation)?

Methodological Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce thermal degradation. For bromination, exothermic reactions require gradual reagent addition.

- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity in coupling reactions, while Lewis acids (e.g., AlCl) stabilize intermediates during fluorination .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates without participating in side reactions .

Data Contradiction Note:

Conflicting reports on bromination efficiency in polar vs. nonpolar solvents suggest solvent choice must be validated empirically for specific precursors .

Advanced Question: What challenges arise when scaling up the synthesis of this compound?

Methodological Answer:

- Scalability of Harsh Conditions: Reactions requiring high temperatures or pressures (e.g., sealed-tube syntheses) pose safety risks. Continuous-flow reactors mitigate these issues by enabling precise control .